N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Medicinal chemistry Physicochemical profiling Lead optimization

This compound is a structurally distinct benzothiazole-sulfonamide hybrid with a 4-fluorobenzenesulfonyl metabolic blocking group, offering a unique entry point for PPARα/γ nuclear receptor screening and halogen-effect SAR studies. Its lead-like profile (MW 364.41, logP 3.1) and absence of published bioactivity data maximize patentability and freedom-to-operate. Available exclusively for non-human research at ≥95% purity, enabling fragment-based and ligand-efficiency-driven drug discovery programs.

Molecular Formula C16H13FN2O3S2
Molecular Weight 364.41
CAS No. 895470-30-1
Cat. No. B2850559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide
CAS895470-30-1
Molecular FormulaC16H13FN2O3S2
Molecular Weight364.41
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H13FN2O3S2/c17-11-5-7-12(8-6-11)24(21,22)10-9-15(20)19-16-18-13-3-1-2-4-14(13)23-16/h1-8H,9-10H2,(H,18,19,20)
InChIKeyHYYOZQBKOGWMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895470-30-1): Chemical Identity, Physicochemical Profile, and Research Procurement Baseline


N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895470-30-1) is a synthetic small-molecule benzothiazole-sulfonamide hybrid with molecular formula C₁₆H₁₃FN₂O₃S₂ and molecular weight 364.41 g/mol [1]. The compound incorporates a benzothiazole heterocycle linked via a propanamide spacer to a 4-fluorobenzenesulfonyl group. Its computed physicochemical parameters—logP 3.118, topological polar surface area (tPSA) 61 Ų, 7 H-bond acceptor sites, and 5 rotatable bonds [1]—place it within lead-like chemical space compliant with Lipinski's Rule of Five (MW <500, logP <5). Critically, a search of the ChEMBL bioactivity database (version 20) returned no known biological activity data for this compound, and it has not been reported in any peer-reviewed publications indexed by ChEMBL [1]. This compound is commercially available from multiple vendors, typically at ≥95% purity, and is supplied exclusively for non-human research use [1].

Why N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide Cannot Be Trivially Substituted by In-Class Benzothiazole-Sulfonamide Analogs


Benzothiazole-sulfonamide hybrids are a structurally congested chemical space in which minor substituent modifications produce substantial shifts in target engagement, potency, and selectivity. The 4-fluorobenzenesulfonyl moiety in CAS 895470-30-1 is not interchangeable with the unsubstituted benzenesulfonyl group found in published PPARα antagonists [1]; the electron-withdrawing para-fluoro substituent alters the sulfonyl group's electrophilicity, modulates hydrogen-bond acceptor character, and changes the compound's logP by approximately +0.3–0.4 log units relative to the non-fluorinated analog [2]. These electronic and lipophilicity differences directly affect membrane permeability, metabolic stability, and target-binding kinetics [2]. Furthermore, the benzothiazole-2-yl attachment point in this compound differs from the benzothiazole-6-yl and benzothiazole-piperazine conjugates for which antimicrobial MIC data have been reported [3], meaning activity data from those sub-series cannot be extrapolated to CAS 895470-30-1. Researchers requiring a specific structural phenotype with the 4-fluorobenzenesulfonyl-propanamide-benzothiazol-2-yl architecture must procure this exact compound; close analogs will generate non-equivalent datasets.

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (895470-30-1) Relative to Closest Analogs


Physicochemical Differentiation: 4-Fluorobenzenesulfonyl vs. Unsubstituted Benzenesulfonyl – logP and Electronic Profile Comparison

The 4-fluoro substituent on the benzenesulfonyl group of CAS 895470-30-1 increases lipophilicity relative to the non-fluorinated benzenesulfonyl analog 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide. Based on the ZINC database, the target compound has a computed logP of 3.118 [1]. The non-fluorinated analog 3-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)propanamide (CAS not located in ZINC; molecular formula C₁₆H₁₄N₂O₃S₂, MW 346.4) is estimated to have a logP approximately 0.3–0.4 units lower based on the established Hansch π constant for aromatic fluorine (+0.14) and corroborating vendor-reported logP differences between 4-fluoro and unsubstituted phenylsulfonyl benzothiazole pairs (~3.2 vs. ~2.8) [2]. The tPSA of the target compound is 61 Ų [1], identical within measurement error to the non-fluorinated analog, indicating that the fluorine substitution modulates passive membrane permeability without altering hydrogen-bonding capacity.

Medicinal chemistry Physicochemical profiling Lead optimization

Screening Novelty Advantage: Absence of Prior Bioactivity Annotation as a Procurement-Relevant Differentiator

Unlike structurally related benzothiazole-sulfonamide analogs that have been extensively profiled in published SAR campaigns—such as the benzothiazole-based N-(phenylsulfonyl)amides characterized as PPARα antagonists with dose-dependent antagonistic profiles against GW7647-induced receptor activation [1], or the benzothiazole-piperazine-sulfonamide conjugates with reported antibacterial MIC values against S. aureus and C. albicans [2]—CAS 895470-30-1 has no known bioactivity annotation in ChEMBL (version 20) and no publication record [3]. This represents a meaningful procurement differentiator for organizations conducting proprietary screening: the compound occupies a structural niche (benzothiazol-2-yl + 4-fluorobenzenesulfonyl-propanamide) that is commercially available yet biologically unencumbered by prior art. By contrast, the benzenesulfonyl analogs have been claimed in peer-reviewed PPARα antagonist SAR studies [1], potentially limiting their freedom-to-operate for certain therapeutic programs.

Drug discovery High-throughput screening Intellectual property Scaffold hopping

Class-Level Biological Inference: PPARα Antagonism Potential Based on Structural Homology to Validated Benzothiazole-N-(phenylsulfonyl)amide Antagonists

The closest published pharmacophore to CAS 895470-30-1 is the benzothiazole-based N-(phenylsulfonyl)amide series reported by Ammazzalorso et al. (2011) as PPARα antagonists [1]. In that study, compounds bearing the benzothiazole scaffold with a phenylsulfonyl amide motif inhibited GW7647-induced PPARα activation in a dose-dependent manner in cell-based transactivation assays, with the most potent compounds showing antagonistic activity across a concentration range [1]. CAS 895470-30-1 differs from this published series by the presence of a 4-fluoro substituent on the phenylsulfonyl ring and by a propanamide linker (rather than a direct sulfonamide linkage). The 4-fluoro substitution is known, from general medicinal chemistry principles, to enhance metabolic stability by blocking para-hydroxylation by cytochrome P450 enzymes [2], a common metabolic soft spot for unsubstituted phenyl rings. Additionally, some benzothiazole-sulfonamide antagonists in the published series demonstrated inhibitory effects on CPT1A (carnitine palmitoyltransferase 1A) pattern expression [1], suggesting potential polypharmacology. However, it must be explicitly noted that no direct PPARα activity data exist for CAS 895470-30-1 specifically; this inference is based solely on structural homology to the published chemotype.

PPARα antagonism Nuclear receptor pharmacology Metabolic disease Structure-activity relationship

Physicochemical Drug-Likeness Comparison: Compliance with Lead-Like Filters vs. Higher-Molecular-Weight Benzothiazole-Sulfonamide Conjugates

CAS 895470-30-1 (MW 364.41, logP 3.118, tPSA 61 Ų, 7 H-bond acceptors, 0 H-bond donors, 5 rotatable bonds) meets all Lipinski Rule of Five criteria and falls within the more stringent lead-like chemical space (MW ≤460, logP between -0.4 and +5.6) [1]. In contrast, several closely related benzothiazole-sulfonamide analogs that have been biologically characterized possess substantially higher molecular weights: N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895476-81-0, MW 447.5, C₁₉H₁₄FN₃O₃S₃) ; and N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895476-59-2, MW 440.5, C₂₂H₁₇FN₂O₃S₂) . The target compound's lower molecular weight and absence of additional aromatic ring systems (phenyl linker or thiazole extension) make it a more attractive starting point for fragment-based or lead-optimization programs where molecular complexity is added iteratively based on SAR data. Its computed apolar desolvation energy of 9.19 kcal/mol and polar desolvation energy of -13.5 kcal/mol [1] further suggest a balanced desolvation profile suitable for reversible target binding.

Drug-likeness Fragment-based drug discovery Lead-like properties Physicochemical filtering

Structural Scaffold Differentiation: Benzothiazol-2-yl Attachment vs. Benzothiazol-6-yl and Benzothiazole-Piperazine Conjugates for Antimicrobial Application Targeting

Published antimicrobial activity data for benzothiazole-sulfonamide hybrids are concentrated in two sub-series: (i) N-2-benzothiazolyl-4-(arylsulfonyl)-1-piperazineacetamides/propanamides, which demonstrated broad-spectrum antibacterial activity against Micrococcus luteus, S. aureus (including MLS-16 resistant strain), B. subtilis, E. coli, P. aeruginosa, and K. planticola, with select compounds (6g, 6h, 6i) showing broad-spectrum activity comparable to ciprofloxacin [1]; and (ii) benzothiazole-6-yl sulfonamide derivatives with anti-inflammatory and antidiabetic-associated activity profiles [2]. CAS 895470-30-1 differs fundamentally from both sub-series: it bears the sulfonamide-propanamide chain at the benzothiazol-2-yl position (rather than via a piperazine spacer or at the 6-position), and it carries a 4-fluorobenzenesulfonyl group not represented in either published antimicrobial series. These structural differences preclude direct extrapolation of published MIC values to the target compound; however, they also define a distinct and unexplored chemical space within the benzothiazole-sulfonamide landscape.

Antimicrobial Antibacterial Benzothiazole Scaffold comparison

Supporting Evidence: Metabolic Stability Advantage of the 4-Fluorobenzenesulfonyl Group Relative to Non-Halogenated Benzenesulfonyl in Benzothiazole-Sulfonamide Scaffolds

A well-established principle in medicinal chemistry is that para-fluorine substitution on aromatic rings blocks cytochrome P450-mediated oxidative metabolism at that position [1]. Published literature on aryl sulfonyl fluorides indicates that the sulfonyl group itself can be a metabolic liability, but fluorine substitution on the adjacent aromatic ring can modulate overall metabolic stability [2]. For benzothiazole-sulfonamide conjugates, vendor-reported comparisons between 4-fluorobenzenesulfonyl and 4-methoxybenzenesulfonyl analogs indicate that the 4-fluoro derivative exhibits higher logP (~3.2 vs. ~2.8) and is associated with reduced steric hindrance for target binding relative to 4-chloro analogs [3]. While no direct microsomal stability data exist for CAS 895470-30-1, the 4-fluorobenzenesulfonyl group is predicted to confer superior metabolic stability relative to the unsubstituted benzenesulfonyl analog, based on the well-characterized metabolic blocking effect of aromatic para-fluorination [1]. This evidence is supporting in nature and should not be interpreted as a confirmed stability advantage without experimental validation.

Metabolic stability Cytochrome P450 Fluorine medicinal chemistry ADME

Optimal Research and Procurement Application Scenarios for N-(1,3-Benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide (CAS 895470-30-1)


Proprietary High-Throughput Screening for Novel PPARα or Nuclear Receptor Modulators

Organizations conducting proprietary nuclear receptor screening campaigns (PPARα, PPARγ, or related family members) should consider CAS 895470-30-1 as a structurally distinct entry point. The compound shares the benzothiazole-sulfonyl amide core with published PPARα antagonists [1] but is differentiated by the 4-fluorobenzenesulfonyl group and propanamide linker, occupying chemical space not exemplified in the published SAR study. Its lead-like physicochemical profile (MW 364.41, logP 3.118) [2] makes it suitable for follow-up optimization. Because the compound has no published bioactivity data [2], positive screening hits are more likely to be patentable as novel compositions or methods of use, and the absence of prior art reduces freedom-to-operate risk relative to extensively characterized benzothiazole-sulfonamide analogs.

Fragment-Based or Ligand-Efficiency-Driven Lead Discovery Programs

With a molecular weight of 364.41 Da—approximately 76–83 Da lower than the bulkier benzothiazole-thiazole and benzothiazole-phenyl extended analogs (CAS 895476-81-0 at 447.5 Da; CAS 895476-59-2 at 440.5 Da) [1]—this compound is better suited for fragment-based or ligand-efficiency-optimized discovery programs. Its 5 rotatable bonds and balanced desolvation profile (apolar 9.19 kcal/mol, polar -13.5 kcal/mol) [2] suggest it can access multiple low-energy conformations for target binding while maintaining a favorable enthalpic penalty upon desolvation. Researchers prioritizing ligand efficiency metrics (binding energy per heavy atom) will benefit from the compound's lower molecular complexity as a starting scaffold, allowing for iterative growth based on co-crystal structures or SAR data.

Metabolic Stability-Focused Benzothiazole-Sulfonamide SAR Exploration

For programs where metabolic stability of benzothiazole-sulfonamide leads is a key optimization parameter, CAS 895470-30-1 provides a scaffold with a pre-installed 4-fluorobenzenesulfonyl metabolic blocking group. The established principle that para-fluorine substitution blocks CYP450-mediated aromatic hydroxylation [1] suggests this compound may exhibit improved microsomal stability relative to non-halogenated benzenesulfonyl analogs. When procured alongside its unsubstituted benzenesulfonyl counterpart and the 4-chloro analog, this compound enables a systematic matched-pair analysis of halogen effects on both target potency and metabolic stability, generating SAR data that can guide lead optimization across the series.

Antimicrobial Screening of Unexplored Benzothiazol-2-yl Sulfonamide Chemotypes

Published antimicrobial benzothiazole-sulfonamide data are limited to piperazine-linked and benzothiazol-6-yl conjugates [1]. CAS 895470-30-1, with its benzothiazol-2-yl propanamide architecture and 4-fluorobenzenesulfonyl substituent, represents an untested sub-chemotype for antimicrobial screening. Organizations seeking to identify novel antibacterial or antifungal scaffolds with mechanisms distinct from those of piperazine-containing benzothiazole derivatives should include this compound in diversity-oriented screening libraries. A positive hit would define a new benzothiazole-sulfonamide sub-series with a potentially unique resistance profile, given the structural divergence from characterized antimicrobial chemotypes.

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.